Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate
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Overview
Description
Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate is a complex organic compound with a molecular formula of C16H19N2O3PS. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with phosphinylating agents. One common method includes the use of phenylmethoxyphosphinyl chloride in the presence of a base to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which is essential for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Carbamimidothioic acid, [bis(phenylmethoxy)phosphinyl]-, methyl ester
- Pentanoic acid, 5-[bis(phenylmethoxy)phosphinyl]-, methyl ester
- Carbamic acid, N-[5-[[[bis(phenylmethoxy)phosphinyl]oxy]methyl]-2,2-dimethyl-1,3-dioxan-5-yl]-, 1,1-dimethylethyl ester .
Uniqueness
Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate is unique due to its specific indole structure combined with the bis(phenylmethoxy)phosphinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
284660-91-9 |
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Molecular Formula |
C24H22NO5P |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
methyl 5-bis(phenylmethoxy)phosphoryl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C24H22NO5P/c1-28-24(26)23-15-20-14-21(12-13-22(20)25-23)31(27,29-16-18-8-4-2-5-9-18)30-17-19-10-6-3-7-11-19/h2-15,25H,16-17H2,1H3 |
InChI Key |
LLPIWBGDKDMEQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)P(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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